4-Hydroxy Diclofenac Acyl Glucuronide
Description
Properties
Molecular Formula |
C₂₀H₁₉Cl₂NO₉ |
|---|---|
Molecular Weight |
488.27 |
Origin of Product |
United States |
Biosynthesis and Enzymology of 4 Hydroxy Diclofenac Acyl Glucuronide
Formation of Diclofenac (B195802) Acyl Glucuronide
The initial and a major metabolic step for diclofenac is direct conjugation of its carboxylic acid group with glucuronic acid, forming diclofenac acyl glucuronide (DCF-AG). This process is primarily mediated by a superfamily of enzymes known as Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases (UGTs).
Identification of Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing Initial Conjugation
Research has identified specific UGT isoforms as the primary catalysts for the formation of diclofenac acyl glucuronide. Studies using recombinant human UGTs have demonstrated that UGT2B7 is the major enzyme responsible for this reaction, exhibiting the highest rate of diclofenac glucuronide formation. researchgate.netoup.comnih.gov
Another key isoform, UGT1A9 , also contributes to the glucuronidation of diclofenac, although typically at a more moderate rate compared to UGT2B7. researchgate.netoup.com Other isoforms, including UGT1A3, UGT1A6, UGT1A7, UGT1A10, UGT2B4, and UGT2B17, have shown some activity towards diclofenac, but their contribution is considered to be significantly less than that of UGT2B7. oup.com In the intestine, however, UGT2B17 has been suggested to play a more significant role in the first-pass metabolism of diclofenac.
Kinetic Characterization of UGT-Mediated Glucuronidation
The efficiency and capacity of the UGT enzymes to metabolize diclofenac have been characterized by determining their kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max). The K_m value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction. These values, along with intrinsic clearance (Cl_int), which is the ratio of V_max to K_m, provide insight into the metabolic process.
Studies with recombinant human UGTs and liver microsomes have established these kinetic values. For instance, human UGT2B7 displays a high affinity for diclofenac, with reported K_m values being consistently low.
Below are interactive tables summarizing the kinetic parameters for diclofenac glucuronidation by the primary human UGT isoforms and across different species' liver microsomes.
Table 1: Kinetic Parameters of Human UGT Isoforms for Diclofenac Glucuronidation
| Enzyme | V_max (nmol/min/mg) | Apparent K_m (μM) | Reference |
|---|---|---|---|
| UGT2B7 | 2.8 | <15 | researchgate.net |
Note: Data for UGT1A9 V_max was not specified in the cited source, but its glucuronidation rate was reported as moderate (166 pmol/min/mg protein).
Table 2: Kinetic Parameters of Liver Microsomes for Diclofenac Glucuronidation
| Species | V_max (nmol/min/mg) | Apparent K_m (μM) | Reference |
|---|---|---|---|
| Human | 4.3 - 6.66 | 20 - 59.5 | researchgate.netoup.com |
| Rat | 0.83 - 0.9 | 24.03 | researchgate.netoup.com |
| Mouse | 7.22 | 91.85 | oup.com |
| Dog | 5.05 | 41.45 | oup.com |
Cofactor Requirements for Glucuronidation
The process of glucuronidation is dependent on the presence of a specific activated sugar donor. For the UGT-catalyzed conjugation of diclofenac, the essential cofactor is Uridine 5'-diphospho-glucuronic acid (UDPGA) . UDPGA provides the glucuronic acid moiety that is transferred to the diclofenac molecule, rendering it more water-soluble for excretion. In vitro glucuronidation reactions consistently require the addition of UDPGA to proceed.
Pathways to 4-Hydroxylation and Subsequent Glucuronidation
The formation of 4-hydroxy diclofenac acyl glucuronide is a two-step process. It begins with the oxidation of the parent diclofenac molecule, followed by a second glucuronidation event.
Cytochrome P450 (CYP)-Mediated 4-Hydroxylation of Diclofenac
The primary oxidative pathway for diclofenac involves hydroxylation, and the major metabolite formed through this route is 4'-hydroxydiclofenac (B1664172). This reaction is almost exclusively catalyzed by a specific enzyme from the cytochrome P450 superfamily.
In vitro studies with human liver microsomes and cDNA-expressed P450 enzymes have conclusively identified CYP2C9 as the principal enzyme responsible for the 4'-hydroxylation of diclofenac. nih.govnih.gov This pathway is significant, and the kinetic parameters for this reaction in human liver microsomes have been determined, showing a K_m of approximately 9 µM and a V_max of 432 pmol/min/mg. nih.gov While other CYPs, such as CYP3A4, are involved in forming other minor hydroxylated metabolites like 5-hydroxydiclofenac, the 4'-hydroxylation is a characteristic reaction of CYP2C9. nih.gov
Glucuronidation of 4-Hydroxydiclofenac to this compound
Following its formation, the 4'-hydroxydiclofenac metabolite can undergo further metabolism. One of these subsequent pathways is conjugation with glucuronic acid to form this compound. This metabolite is formed when the carboxylic acid group of 4'-hydroxydiclofenac is conjugated, in a similar manner to the parent drug.
While it is established that hydroxylated metabolites of diclofenac are subject to glucuronidation, the specific human UGT isoforms that preferentially catalyze the glucuronidation of 4'-hydroxydiclofenac are not as clearly defined in the scientific literature as those for the parent compound. It is plausible that the same enzymes responsible for parent diclofenac glucuronidation, such as UGT2B7, are involved, but detailed enzymatic and kinetic studies for this specific secondary reaction are not widely available.
Sequential Oxidative Metabolism of Diclofenac Acyl Glucuronide
The biotransformation of diclofenac is a complex process involving multiple enzymatic pathways. While the primary routes of metabolism are direct oxidation by Cytochrome P450 (CYP) enzymes and glucuronidation by UDP-glucuronosyltransferases (UGTs), a significant sequential pathway has been identified where the initial glucuronide conjugate undergoes further oxidative metabolism. nih.govnih.gov This pathway leads to the formation of hydroxylated glucuronide metabolites, including this compound.
Hydroxylation of Diclofenac Acyl Glucuronide to this compound (e.g., via CYP2C8)
A notable and clinically significant metabolic route is the direct hydroxylation of the Diclofenac Acyl Glucuronide metabolite. nih.gov Research conducted with human liver microsomes (HLMs) has demonstrated that Diclofenac Acyl Glucuronide can be directly converted to this compound. nih.gov This oxidative reaction is a departure from the conventional understanding where hydroxylation, primarily at the 4'-position, was thought to only occur on the parent diclofenac molecule. nih.govpharmgkb.org
The primary enzyme identified as responsible for this novel oxidative reaction on the acyl glucuronide is CYP2C8. nih.govnih.gov This is distinct from the 4'-hydroxylation of the parent diclofenac drug, which is predominantly catalyzed by CYP2C9. nih.govnih.gov Studies using recombinant CYP2C8 confirmed its capability to catalyze the hydroxylation of Diclofenac Acyl Glucuronide. nih.gov The estimated intrinsic hepatic clearance for this sequential pathway suggests that a significant portion of Diclofenac Acyl Glucuronide formed within the liver may be subsequently converted to its 4'-hydroxy derivative in vivo. nih.gov This finding has important implications, as it suggests that the total urinary excretion of 4'-hydroxy diclofenac may originate from two different pathways: the direct oxidation of diclofenac and the subsequent oxidation of its acyl glucuronide. nih.gov
The formation of hydroxylated acyl glucuronide metabolites has also been observed in more complex in vitro systems, such as three-dimensional human liver cocultures, further corroborating the existence and relevance of this metabolic sequence. nih.gov
Enzymatic Mechanisms Governing Sequential Metabolism
The formation of this compound is a prime example of sequential metabolism, where a phase II metabolite (Diclofenac Acyl Glucuronide) becomes a substrate for a phase I enzyme (CYP2C8). nih.govnih.gov The process begins with the glucuronidation of the carboxylic acid group of diclofenac, a reaction primarily catalyzed by the enzyme UGT2B7, to form Diclofenac Acyl Glucuronide. nih.govnih.govcaymanchem.com
Following its formation, Diclofenac Acyl Glucuronide can then undergo a phase I hydroxylation reaction. nih.gov The enzymatic mechanism involves CYP2C8, which catalyzes the addition of a hydroxyl group to the 4'-position of the dichlorophenyl ring of the intact glucuronide conjugate. nih.gov This discovery was significant because it challenged the previous assumption that glucuronidation is solely a terminal detoxification step. Instead, it demonstrates that acyl glucuronides can be intermediates that are subject to further enzymatic modification.
This sequential pathway (glucuronidation followed by oxidation) contrasts with the more traditionally recognized parallel pathways, where the parent drug is independently hydroxylated by CYP2C9 or glucuronidated by UGT2B7. nih.govpharmgkb.org The fact that the acyl glucuronide pathway accounts for a large percentage of diclofenac's estimated hepatic intrinsic clearance in human liver microsomes, yet 4'-hydroxy diclofenac is the predominant metabolite found in human urine, is explained by this sequential metabolism. nih.gov A substantial fraction of the initially formed Diclofenac Acyl Glucuronide is converted to this compound before elimination. nih.gov
Research Findings on Diclofenac Metabolism
The following table summarizes key findings from in vitro studies on the metabolism of diclofenac, highlighting the sequential pathway.
| Parameter | Finding | Enzyme(s) Implicated | Source |
| Primary Metabolism | Diclofenac partitions between acyl glucuronidation and phenyl hydroxylation. | UGT2B7, CYP2C9, CYP3A4 | nih.gov |
| Parent Drug Hydroxylation | 4'-hydroxylation is a characteristic reaction for the parent drug. | CYP2C9 | nih.govnih.gov |
| Acyl Glucuronidation | Forms Diclofenac Acyl Glucuronide. | UGT2B7 | nih.govnih.gov |
| Sequential Metabolism | Significant oxidative metabolism of Diclofenac Acyl Glucuronide to 4'-Hydroxy Diclofenac Acyl Glucuronide observed in Human Liver Microsomes. | CYP2C8 | nih.gov |
| Enzymatic Specificity | The hydroxylation of the acyl glucuronide is catalyzed by CYP2C8, not CYP2C9. | CYP2C8 | nih.gov |
| In Vitro Confirmation | Hydroxylation of Diclofenac Acyl Glucuronide was demonstrated using recombinant CYP2C8. | CYP2C8 | nih.gov |
Analytical Methodologies for Characterization and Quantification of 4 Hydroxy Diclofenac Acyl Glucuronide and Its Isomers
Chromatographic Separation Techniques
Effective chromatographic separation is paramount for distinguishing 4-Hydroxy Diclofenac (B195802) Acyl Glucuronide from its parent compound, other metabolites, and its own structural isomers. currentseparations.com The inherent instability of acyl glucuronides, which can undergo intramolecular acyl migration to form positional isomers, necessitates robust and well-optimized separation methods. currentseparations.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of diclofenac and its metabolites in various biological matrices. nih.gov Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. analis.com.my Methods have been developed to determine diclofenac and its hydroxylated metabolites, which can be adapted for the analysis of glucuronide conjugates. nih.gov
For instance, a typical HPLC method involves a reversed-phase column with gradient elution. nih.gov The mobile phase often consists of an aqueous component, such as a buffer (e.g., ammonium (B1175870) acetate), with an organic modifier like acetonitrile (B52724) or methanol (B129727). currentseparations.com The use of an acidic modifier, like formic acid, is common to improve peak shape and ionization efficiency when coupled with mass spectrometry. The selection of the stationary phase is critical; polar-embedded reversed-phase columns have been successfully used to separate diclofenac and its primary metabolites, including the acyl glucuronide. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Reversed-phase C18 or polar-embedded columns | analis.com.mynih.gov |
| Mobile Phase | Aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) | currentseparations.com |
| Elution Mode | Gradient elution is typically required to resolve metabolites with different polarities | currentseparations.com |
| Flow Rate | Typically around 1.0 mL/min, but can be adjusted based on column dimensions and desired run time | currentseparations.comnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. scirp.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. scirp.org
UHPLC methods are particularly advantageous for complex metabolite profiling. An eco-friendly UHPLC method for the simultaneous determination of diclofenac and another drug utilized a Kinetex C18 column with a simple water:ethanol mobile phase. scirp.org For the specific analysis of diclofenac and its metabolite 4'-hydroxydiclofenac (B1664172), a rapid separation can be achieved using columns like the Luna Omega Polar C18. windows.net These methods provide the high efficiency needed to separate closely related compounds in short run times, often under 10 minutes. scirp.orgwindows.net
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Kinetex C18, Luna Omega Polar C18 (sub-2 µm or core-shell particles) | scirp.orgwindows.net |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | windows.net |
| Elution Mode | Rapid gradient elution | windows.net |
| Flow Rate | Typically 0.4 - 1.0 mL/min | scirp.orgwindows.net |
| Column Temperature | Often elevated (e.g., 40 °C) to reduce mobile phase viscosity and improve efficiency | windows.net |
Separation of Positional Isomers and Related Metabolites
A significant analytical challenge with acyl glucuronides is their propensity to isomerize via acyl migration, where the acyl group moves from the C-1 position of the glucuronic acid ring to the C-2, C-3, or C-4 positions. currentseparations.com These isomers often exhibit similar mass spectral fragmentation patterns, making their chromatographic separation essential for accurate characterization. currentseparations.com
Achieving baseline separation of these isomers requires careful optimization of the chromatographic method. currentseparations.com Gradient elution is necessary, and the gradient profile often needs to be specifically tailored for each compound. currentseparations.com The choice of stationary phase can also influence selectivity; for example, a Hypersil BDS (Base Deactivated Silica) column has been used in a generic method to separate acyl glucuronide isomers from their parent aglycone. currentseparations.com In addition to positional isomers, chromatographic methods must also be able to resolve the 4-Hydroxy Diclofenac Acyl Glucuronide from other related metabolites, such as the parent diclofenac, hydroxylated intermediates (e.g., 4'-hydroxydiclofenac, 5-hydroxydiclofenac), and the parent diclofenac acyl glucuronide. researchgate.netnsf.gov The successful separation of diflunisal (B1670566) and its acyl and phenolic glucuronide metabolites demonstrates that baseline resolution of such closely related structures is achievable with optimized LC methods. researchgate.net
Mass Spectrometric Approaches
Mass Spectrometry (MS) is the definitive tool for the detection and structural elucidation of drug metabolites, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex biological samples.
Tandem Mass Spectrometry (MS/MS) for Detection and Quantification
Tandem mass spectrometry (MS/MS) is the gold standard for the selective detection and quantification of metabolites like this compound in complex matrices such as plasma or urine. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, its fragmentation via collision-induced dissociation (CID), and the detection of specific product ions in the second mass analyzer. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and reduces chemical noise.
For acyl glucuronides, a characteristic fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the protonated aglycone. currentseparations.com In the case of this compound, this would yield a product ion corresponding to 4-hydroxydiclofenac. Further fragmentation of the aglycone can provide additional structural confirmation. nih.gov LC-MS/MS assays have been developed and validated for the simultaneous determination of diclofenac and its primary metabolites, with lower limits of quantification in the low ng/mL range. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for acidic compounds, but positive mode is also used | currentseparations.com |
| Precursor Ion [M-H]⁻ | m/z 486 for this compound | nsf.govresearchgate.net |
| Product Ions | Characteristic product ions include the deprotonated aglycone (4-hydroxydiclofenac) and fragments from the aglycone itself | currentseparations.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with mass error < 5 ppm), enabling the unambiguous determination of an ion's elemental composition. This capability is invaluable for identifying unknown metabolites and confirming the identity of expected ones without the need for authentic standards.
HRMS is particularly useful in distinguishing between metabolites with the same nominal mass but different elemental formulas. In the context of diclofenac metabolism, HRMS can confirm the presence of hydroxylated and glucuronidated species by verifying their exact masses. researchgate.net For example, nanospray desorption electrospray ionization (nano-DESI) coupled with MSI has been used to image diclofenac and its metabolites, including the acyl glucuronide, in tissue sections, demonstrating the power of mass spectrometry to reveal spatial distribution. nsf.govchemrxiv.org Furthermore, a novel approach combines chemical derivatization with LC-HRMS to differentiate between acyl-, O-, and N-glucuronides. nih.gov This method relies on specific chemical reactions that cause predictable mass shifts depending on the type of glucuronide linkage, providing definitive structural information that is often challenging to obtain from fragmentation data alone. nih.gov
Cyclic Ion Mobility Spectrometry (cIM)-Mass Spectrometry for Isomer Differentiation
The differentiation of this compound from its positional isomers is a significant analytical challenge due to their identical mass and often similar chromatographic behavior. Cyclic ion mobility spectrometry (cIM-MS) has emerged as a powerful technique for this purpose, offering enhanced resolution compared to traditional linear or travelling wave IMS devices. acs.orgnih.gov
The instability of the biosynthetic 1-β-O-acyl glucuronide metabolite leads to intramolecular acyl migration, a process of transacylation that forms various positional isomers, primarily the 2-O-, 3-O-, and 4-O-acyl isomers. acs.org While conventional ultra-performance liquid chromatography (UPLC)-MS methods can be used to study these transacylation kinetics, the process can be time-consuming. nih.gov
Research has demonstrated that while a conventional travelling wave IMS device could not resolve the isomeric acyl glucuronides of diclofenac, separation was successfully achieved after multiple passes in a cyclic IMS instrument. acs.orgnih.gov The cIM provides a significantly longer path length, which increases the resolving power and enables the separation of ions based on their shape and collision cross-section (CCS). acs.org This capability allows for the rapid analysis of the degradation of the 1-β-O-acyl isomer, offering a significant advantage over slower LC-MS-based methods. nih.gov
Product ion mass spectra for the different isomers are often very similar, underscoring the necessity of a separation technique like cIM prior to mass analysis. acs.org The CCS values, which are physical properties of the ions, can be determined for each separated isomer, providing an additional layer of identification.
Table 1: Collision Cross Section (CCS) Data for Diclofenac Acyl Glucuronide Isomers
| Isomer | [M+H]⁺ (m/z) | TWCCSN2 (Ų) |
| 4-O-acyl | 472 | 212.4 |
| 3-O-acyl | 472 | 212.4 |
| 1-O-acyl | 472 | 211.7 |
| 2-O-acyl | 472 | 212.2 |
This interactive table presents data obtained from LC-MS/MS analyses using a cIM instrument, demonstrating the distinct physical properties of the isomers. Data sourced from ACS Publications. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its isomers. nih.gov It provides detailed information about the molecular structure, including the core diclofenac framework, the glucuronide moiety, and the crucial linkage between them.
Proton NMR (¹H NMR) Analysis for Core Structure and Glucuronide Linkage
Proton NMR (¹H NMR) is fundamental for confirming the identity and purity of this compound. The spectrum provides characteristic signals for the protons on both the aromatic rings of the diclofenac moiety and the sugar ring of the glucuronic acid.
A key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1) of the glucuronide. The chemical shift and coupling constant of this proton confirm the β-configuration of the glycosidic bond, which is characteristic of biosynthetic glucuronides. nih.gov Monitoring the signal intensity of this anomeric proton is a well-established method for determining the degradation kinetics of acyl glucuronides, as its disappearance directly corresponds to the combined rate of acyl migration and hydrolysis. nih.govnih.gov The resonances of the migrated isomers appear at different, distinguishable chemical shifts, allowing for the delineation of degradation pathways. nih.gov
Carbon-13 NMR (¹³C NMR) Characterization for Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound produces a distinct signal, allowing for a complete carbon count and characterization of the skeleton.
This technique is particularly useful for identifying quaternary carbons, such as those in the aromatic rings and the carbonyl carbon of the ester group, which are not observed in ¹H NMR spectra. oregonstate.edu The chemical shift of the carbonyl carbon provides direct evidence of the ester linkage, while the signals in the aromatic region confirm the substitution pattern on the diclofenac core. The signals corresponding to the glucuronic acid carbons further validate the presence and integrity of the sugar moiety.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
For unambiguous assignment of all proton and carbon signals and to confirm the precise connectivity of the molecule, two-dimensional (2D) NMR techniques are essential. researchgate.net The structural characterization of diclofenac metabolites often requires these more advanced correlation experiments. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of spin systems within the molecule. It is used to trace the connectivity of protons within the glucuronide ring and through the aromatic systems of the diclofenac structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for confirming the structure of acyl glucuronides. It reveals long-range (2-3 bond) couplings between protons and carbons. The key correlation is between the anomeric proton (H-1) of the glucuronide and the carbonyl carbon of the diclofenac acyl group. This correlation provides unequivocal proof of the location of the ester linkage, confirming that the diclofenac moiety is attached at the C-1 position of the glucuronic acid.
Sample Preparation and Extraction Protocols for Bioanalytical Studies
The analysis of this compound in biological matrices like plasma, urine, or microsomal incubates requires robust sample preparation and extraction protocols. nih.govanalis.com.my The primary goals are to remove interfering substances, such as proteins, and to concentrate the analyte before instrumental analysis. Common methods include protein precipitation (PPT) and liquid-liquid extraction (LLE). analis.com.my However, a critical consideration during sample preparation is the inherent instability of the acyl glucuronide metabolite.
Stabilization Strategies for Acyl Glucuronides (e.g., Acidification)
Acyl glucuronides are chemically reactive metabolites prone to degradation under physiological or even neutral pH conditions (pH ~7.4). nih.gov This instability arises from two main pathways:
Intramolecular Acyl Migration: The hydroxyl groups on the glucuronic acid moiety can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester linkage. This results in the formation of various positional isomers (β-1,2, β-1,3, and β-1,4) and scrambles the original structure. nih.gov
Hydrolysis: The ester bond can be cleaved, regenerating the parent aglycone (4-hydroxy diclofenac) and glucuronic acid.
To ensure accurate quantification and characterization, it is imperative to stabilize the 1-β-O-acyl glucuronide immediately upon sample collection and throughout the extraction and analysis process. The most common and effective stabilization strategy is acidification .
Lowering the pH of the biological sample (e.g., to pH 3-4) by adding an acid immediately after collection minimizes degradation. Acidification works by protonating the carboxylate group of the glucuronide moiety. This reduces the nucleophilicity of the adjacent hydroxyl groups, thereby significantly slowing the rate of intramolecular acyl migration. It also stabilizes the ester linkage against base-catalyzed hydrolysis. This step is crucial for preventing analytical artifacts and ensuring that the measured concentration reflects the true in vivo or in vitro levels of the metabolite.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques
Effective sample preparation is a critical prerequisite for accurate quantification of this compound, serving to remove interfering substances from complex biological matrices like plasma, urine, and synovial fluid. nih.gov Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most prevalently employed techniques for the isolation and pre-concentration of this analyte.
Solid-Phase Extraction (SPE) is a widely adopted technique due to its high recovery, efficiency, and potential for automation. nih.gov The choice of sorbent is paramount and is dictated by the physicochemical properties of the analyte and the matrix. For polar compounds like glucuronide metabolites, hydrophilic-lipophilic balanced (HLB) polymeric sorbents are often used. sigmaaldrich.com The general SPE procedure involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest.
A typical SPE workflow for extracting glucuronide metabolites from a biological matrix like urine is outlined below: sigmaaldrich.com
| Step | Procedure | Purpose |
| Conditioning | The SPE cartridge (e.g., Supel™-Select HLB) is conditioned sequentially with a solvent like methanol followed by water. sigmaaldrich.com | To activate the sorbent and ensure reproducible interaction with the analyte. |
| Sample Loading | The pre-treated biological sample (e.g., hydrolyzed urine) is passed through the conditioned cartridge. sigmaaldrich.com | The analyte and some endogenous components are retained on the sorbent. |
| Washing | The cartridge is washed with a weak solvent or a mixture, such as water followed by 25% methanol. sigmaaldrich.com | To remove unretained, weakly bound interfering compounds. |
| Elution | The retained analyte is eluted from the sorbent using a strong organic solvent, such as acetonitrile. sigmaaldrich.com | To recover the purified and concentrated analyte for subsequent analysis. |
Liquid-Liquid Extraction (LLE) represents a classic and effective method for isolating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For diclofenac and its metabolites, a single LLE procedure is often sufficient for isolation from acidified biological matrices. nih.gov The pH of the aqueous phase is adjusted to suppress the ionization of the acidic analyte, thereby promoting its partitioning into the organic phase.
Key parameters in an LLE protocol include the choice of extraction solvent and the pH of the sample. For instance, in the analysis of diclofenac from plasma and synovial fluid, the biological matrix is first acidified before extraction with an organic solvent. nih.gov
Validation of Analytical Methods for Robustness and Reliability
The validation of analytical methods is a mandatory process to ensure that the developed procedure is suitable for its intended purpose. nih.govnih.gov Following the guidelines established by the International Council for Harmonisation (ICH), key validation parameters are assessed to guarantee the method's robustness and reliability. nih.govwisdomlib.orgresearchgate.net These parameters include accuracy, precision, linearity, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated through recovery studies by analyzing samples spiked with known concentrations of the analyte. nih.govallsubjectjournal.com The acceptance criterion for accuracy is often within ±15% of the nominal concentration, and ±20% at the lower limit of quantification (LLOQ). nih.gov
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govnih.gov For the analysis of diclofenac metabolites, within-day precisions were reported to be ≤ 10%, with between-day precisions at ≤ 13%. nih.gov
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. allsubjectjournal.com Calibration curves are generated by plotting the analytical response versus a series of known concentrations. A correlation coefficient (r²) value greater than 0.99 is generally considered evidence of a good linear relationship. wisdomlib.orgnih.gov For 4'-hydroxy-diclofenac, a linear range of 10-5000 ng/ml has been established in validated assays. nih.gov
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. researchgate.netnih.gov
The following tables summarize typical validation parameters and results from studies on diclofenac and its metabolites.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Description | Common Acceptance Criteria |
| Accuracy | Closeness of test results to the true value, assessed by recovery studies. nih.gov | Recovery of 90-110% is often accepted. researchgate.net Mean percentage recovery for diclofenac has been reported as 99.38%. allsubjectjournal.comresearchgate.net |
| Precision | Agreement among a series of measurements, expressed as %RSD. nih.gov | RSD ≤ 15% (≤ 20% at LLOQ). nih.gov |
| Linearity | Proportionality of the analytical signal to the analyte concentration. wisdomlib.org | Correlation coefficient (r²) > 0.99. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. nih.gov | A lower limit of detection of 12.5 ng/ml has been reported for diclofenac. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | For 4'-hydroxy-diclofenac, the LLOQ can be as low as 10 ng/ml. nih.gov |
| Robustness | The ability to withstand small, deliberate variations in method parameters. researchgate.net | No significant impact on results when parameters are slightly changed. |
Table 2: Example of Precision and Accuracy Data for a Validated Diclofenac Assay
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 4'-hydroxy-diclofenac | Low QC | < 10% nih.gov | < 13% nih.gov | 90-108% nih.gov |
| Medium QC | < 10% nih.gov | < 13% nih.gov | 90-108% nih.gov | |
| High QC | < 10% nih.gov | < 13% nih.gov | 90-108% nih.gov | |
| Diclofenac | LLOQ | < 20% nih.gov | Not specified | 95.2 ± 4.9% nih.gov |
| Other concentrations | < 15% nih.gov | Not specified | 95.2 ± 4.9% nih.gov |
These rigorous validation procedures ensure that the analytical methods used for the quantification of this compound are reliable, reproducible, and fit for purpose in research and regulatory settings.
Metabolic Transformations and Chemical Reactivity of 4 Hydroxy Diclofenac Acyl Glucuronide
Acyl Migration Pathways and Positional Isomer Formation
Acyl glucuronides are known to be unstable under physiological conditions, and 4-hydroxy diclofenac (B195802) acyl glucuronide is no exception. It can undergo a process of acyl migration, where the acyl group (the 4-hydroxydiclofenac moiety) moves from its initial position on the glucuronic acid ring to other available hydroxyl groups. currentseparations.com
The initial product of glucuronidation is the 1-O-β-acyl glucuronide. However, this isomer is susceptible to intramolecular transacylation. This non-enzymatic reaction involves the transfer of the acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups. currentseparations.com This results in the formation of a mixture of positional isomers: the 2-O-, 3-O-, and 4-O-acyl glucuronides. currentseparations.comnih.gov This acyl migration is a reversible process, and the different isomers can exist in equilibrium. The rate and extent of this isomerization are influenced by pH, with the process being more rapid under neutral to slightly alkaline conditions. researchgate.net
The identification and characterization of these migratory isomers are crucial for understanding their reactivity and potential toxicity. Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), are employed for this purpose. currentseparations.com The different isomers can often be separated chromatographically, although a gradient elution mode may be necessary for complete resolution. currentseparations.com Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers. A key fragmentation pathway for acyl glucuronides involves the loss of the glucuronic acid moiety, resulting in a fragment corresponding to the aglycone (4-hydroxydiclofenac). currentseparations.com The identification of the 1-O-β-acyl glucuronide peak can be confirmed by its susceptibility to hydrolysis by β-glucuronidase, an enzyme that specifically cleaves this linkage. currentseparations.com The other isomers are resistant to this enzyme. researchgate.net
Hydrolytic Degradation of the Glucuronide Conjugate
In addition to acyl migration, 4-hydroxy diclofenac acyl glucuronide can be broken down through hydrolysis, releasing the parent aglycone, 4-hydroxydiclofenac. This degradation can occur both enzymatically and non-enzymatically.
β-Glucuronidase is an enzyme that plays a significant role in the hydrolysis of glucuronide conjugates. covachem.com This enzyme, found in various tissues and also produced by gut bacteria, specifically cleaves the β-glycosidic bond of the 1-O-acyl glucuronide isomer, releasing the aglycone. currentseparations.comcovachem.com The other positional isomers (2-O-, 3-O-, and 4-O-acyl glucuronides) are resistant to the action of β-glucuronidase. researchgate.net The activity of this enzyme can contribute to the enterohepatic recirculation of diclofenac and its metabolites.
Mechanisms of Covalent Adduct Formation
A significant aspect of the reactivity of acyl glucuronides, including this compound, is their ability to form covalent adducts with proteins. nih.gov This irreversible binding can alter the structure and function of the target proteins and has been implicated as a potential mechanism for the idiosyncratic adverse drug reactions associated with some non-steroidal anti-inflammatory drugs. nih.gov
Two primary mechanisms have been proposed for this covalent adduct formation:
Transacylation: In this mechanism, a nucleophilic group (such as an amino or hydroxyl group) on a protein directly attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the acyl group (4-hydroxydiclofenac) to the protein and the release of glucuronic acid. nih.gov
Glycation: This pathway involves the rearranged isomers of the acyl glucuronide. The open-chain aldehyde form of the glucuronic acid moiety of the isomers can react with a primary amine group on a protein to form a Schiff base (imine). nih.govnih.gov This imine can then undergo an Amadori rearrangement to form a more stable ketoamine adduct. In this mechanism, the entire glucuronide conjugate, including the glucuronic acid portion, becomes covalently attached to the protein. nih.gov Studies have shown that diclofenac acyl glucuronide can form an imine-linked protein conjugate. nih.gov
The formation of these covalent adducts has been demonstrated with various proteins, including plasma albumin and liver microsomal proteins. nih.govnih.gov The specific proteins targeted and the extent of adduction can influence the potential toxicological consequences.
Direct Transacylation with Nucleophilic Residues (e.g., Lysine (B10760008), Cysteine)
Direct transacylation is a significant reaction pathway for acyl glucuronides. nih.gov In this process, the electrophilic carbonyl carbon of the acyl group of this compound is susceptible to nucleophilic attack by amino acid residues on proteins. researchgate.net This reaction results in the transfer of the 4-hydroxy diclofenac acyl moiety from the glucuronic acid to the protein, forming a stable amide or ester linkage and releasing the glucuronic acid moiety.
Key nucleophilic residues on proteins that can participate in this reaction include:
Lysine: The ε-amino group of lysine residues is a primary target for acylation, forming a stable amide bond. Studies on diclofenac acyl glucuronide have confirmed that it can acylate multiple lysine residues on human serum albumin (HSA). researchgate.net
Cysteine: The sulfhydryl group of cysteine residues can also act as a nucleophile, leading to the formation of a thioester linkage with the drug metabolite. In vitro studies comparing the reactivity of diclofenac acyl glucuronide with N-acetylcysteine (a cysteine analogue) showed that transacylation occurs, albeit at a slower rate compared to reactions with more reactive thioesters. nih.gov
This covalent modification, or adduction, of proteins can alter their structure and function. mdpi.com The formation of these drug-protein adducts is a critical event that may lead to the generation of neoantigens, potentially triggering an immune-mediated response, which has been suggested as a mechanism for the idiosyncratic hepatotoxicity associated with diclofenac. researchgate.netnih.gov
| Reactant | Nucleophilic Residue | Resulting Bond | Significance |
|---|---|---|---|
| This compound | Lysine (ε-amino group) | Amide Linkage | Forms stable protein adducts; potential for neoantigen formation. researchgate.net |
| This compound | Cysteine (sulfhydryl group) | Thioester Linkage | Contributes to covalent binding to proteins. nih.gov |
Glycation Mechanisms via Reactive Aldehyde Intermediates After Acyl Migration
A second major pathway for protein adduction by this compound involves a more complex, multi-step process known as glycation. mdpi.comresearchgate.net This mechanism is initiated by the intramolecular rearrangement of the metabolite itself.
Acyl Migration: The acyl group of the native 1-O-β-glucuronide is chemically unstable and can migrate from the C-1 hydroxyl group of the glucuronic acid moiety to other positions, such as the C-2, C-3, or C-4 hydroxyl groups. researchgate.netcurrentseparations.com This process, known as acyl migration or isomerization, is a non-enzymatic reaction that occurs at physiological pH and results in the formation of various positional isomers of the glucuronide. nih.govresearchgate.net
Ring Opening and Aldehyde Formation: These positional isomers can undergo further rearrangement, including the opening of the glucuronic acid's cyclic hemiacetal structure to expose a highly reactive aldehyde group. mdpi.comresearchgate.net
Glycation Reaction: The newly formed aldehyde can then react with the nucleophilic amino groups of lysine residues on proteins. This condensation reaction initially forms a Schiff base (or imine). The Schiff base can then undergo an Amadori rearrangement to form a more stable, irreversible ketoamine adduct. researchgate.net This entire process, termed glycation, results in the covalent attachment of the entire drug-glucuronide conjugate to the protein, in contrast to transacylation where only the drug moiety is transferred. mdpi.comresearchgate.net This glycation pathway has been demonstrated to occur with diclofenac acyl glucuronide and human serum albumin. researchgate.net
Formation of Thio-acyl Glutathione (B108866) Conjugates as Intermediates
In addition to direct reactions with proteins, this compound can react with endogenous, low-molecular-weight nucleophiles like glutathione (GSH). nih.gov Glutathione is a critical tripeptide (γ-glutamyl-cysteinyl-glycine) present in high concentrations within cells, playing a key role in detoxifying reactive electrophiles.
The reaction between the acyl glucuronide and the sulfhydryl group of the cysteine residue in GSH results in the formation of a thioester conjugate, specifically 4-hydroxy-diclofenac-S-acyl-glutathione. researchgate.netnih.gov This transacylation reaction can be catalyzed by glutathione S-transferases (GSTs). nih.gov
In Vitro Mechanistic Investigations of 4 Hydroxy Diclofenac Acyl Glucuronide
Studies in Subcellular Fractions
Subcellular fractions, particularly microsomes isolated from tissues, are a fundamental tool for studying drug metabolism by preserving the activity of key enzymes like cytochromes P450 (CYP) and UDP-glucuronosyltransferases (UGTs).
Hepatic microsomes are the primary in vitro system used to investigate the formation of diclofenac (B195802) metabolites. Studies using human liver microsomes (HLMs) have demonstrated that they are capable of forming both the precursor metabolites and 4-hydroxy diclofenac acyl glucuronide itself.
The formation of 4'-hydroxydiclofenac (B1664172) from diclofenac in HLMs follows Michaelis-Menten kinetics, with a reported Km of 9 ± 1 µM and a Vmax of 432 ± 15 pmol/min/mg. nih.gov This oxidative step is predominantly catalyzed by the CYP2C9 enzyme. nih.gov
Separately, the formation of diclofenac acyl glucuronide (DCF-AG) is also a major pathway in HLMs. nih.gov This reaction is followed by a novel sequential metabolism pathway where the DCF-AG is directly oxidized to 4'-hydroxy diclofenac acyl glucuronide. nih.govresearchgate.net This subsequent hydroxylation of the acyl glucuronide is catalyzed not by CYP2C9, but by CYP2C8. nih.govresearchgate.net The intrinsic clearance (CLint) for this specific pathway was found to be significant, suggesting that a substantial portion of DCF-AG formed within the liver may be converted to its 4'-hydroxy derivative. nih.gov In fact, the acyl glucuronidation pathway in HLMs accounted for approximately 75% of the estimated total hepatic intrinsic clearance of diclofenac. nih.gov
Below is a summary of kinetic parameters for the initial metabolic steps of diclofenac in human liver microsomes.
| Metabolic Pathway | Parameter | Value | Primary Enzyme |
|---|---|---|---|
| Diclofenac → 4'-Hydroxydiclofenac | Km | 9 ± 1 µM nih.gov | CYP2C9 nih.gov |
| Vmax | 432 ± 15 pmol/min/mg nih.gov | ||
| Diclofenac → Diclofenac Acyl Glucuronide | Km | <20 µM nih.gov | UGT2B7 nih.gov |
| Vmax | 4.3 nmol/min/mg nih.gov |
While the liver is the principal site of drug metabolism, extrahepatic tissues can also contribute. To evaluate this, the glucuronidation of diclofenac was compared in microsomes from the liver, intestine, and kidney of both humans and rats.
In both species, the rate of glucuronide formation was significantly higher in liver microsomes compared to those from the kidney and intestine. mdpi.com This confirms that the liver is the major organ responsible for the glucuronidation of diclofenac. mdpi.comresearchgate.net Although metabolic activity was present in intestinal and renal microsomes, their contribution is considered minor compared to the hepatic clearance. mdpi.com
Recombinant Enzyme Systems
To pinpoint the specific enzymes responsible for the metabolic cascade leading to this compound, researchers use recombinant systems that express single, purified enzymes.
Studies with a panel of recombinant human UGT isoforms have been conducted to identify the specific enzymes catalyzing the glucuronidation of diclofenac and its hydroxylated metabolites. These investigations have unequivocally identified UGT2B7 as the major isoform responsible for forming diclofenac acyl glucuronide. nih.govmdpi.comnih.gov
Recombinant UGT2B7 displays a high rate of activity for diclofenac glucuronidation (>500 pmol/min/mg protein), with a low apparent Km value of <15 µM. nih.gov Other isoforms, such as UGT1A9, show moderate activity, while UGT1A6 and UGT2B15 exhibit low rates of metabolism. nih.gov A broader screening confirmed the primary role of UGT2B7, which had a reaction rate more than double that of other tested isoforms like UGT1A3, 1A6, 1A7, 1A9, 1A10, 2B4, 2B10, and 2B17. mdpi.com
| UGT Isoform | Relative Activity/Rate |
|---|---|
| UGT2B7 | High (>500 pmol/min/mg) nih.gov |
| UGT1A9 | Moderate (166 pmol/min/mg) nih.gov |
| UGT1A6 | Low (<20 pmol/min/mg) nih.gov |
| UGT2B15 | Low (<20 pmol/min/mg) nih.gov |
Recombinant CYP enzymes have been critical in dissecting the oxidative steps. While CYP2C9 is almost exclusively responsible for the initial 4'-hydroxylation of the parent diclofenac, a different isoform is responsible for the subsequent oxidation of the glucuronide conjugate. nih.gov
Experiments have demonstrated that CYP2C8 is the enzyme that catalyzes the hydroxylation of diclofenac acyl glucuronide to form 4'-hydroxy diclofenac acyl glucuronide. nih.govresearchgate.net This is a distinct and important finding, as it highlights a sequential metabolic pathway where a phase II metabolite serves as a substrate for a phase I enzyme. nih.gov Other research also suggests that CYP2C8 is involved in the minor 5-hydroxylation pathway of diclofenac itself. researchgate.netnih.gov
Isolated Cell Systems
Isolated cell systems, such as primary human hepatocytes, provide a more integrated model of metabolism, as they contain a full complement of phase I and phase II enzymes, as well as the necessary cofactors in a physiological environment.
Studies using cultured human hepatocytes confirm the findings from subcellular fractions. When incubated with diclofenac, human hepatocytes produce a range of metabolites, including 4'-hydroxydiclofenac and its subsequent conjugates. nih.gov More advanced, three-dimensional human liver co-culture systems have also been used to study diclofenac biotransformation. nih.gov In these systems, researchers observed the formation of both major phase I metabolites (4'-hydroxy-diclofenac and 5-hydroxy-diclofenac) and major phase II metabolites, explicitly including the acylglucuronides of both diclofenac and hydroxy-diclofenac. nih.gov The presence of these metabolites in an integrated cell system validates the metabolic pathways identified in microsomal and recombinant enzyme studies.
Metabolic Profiling in Isolated Hepatocytes (e.g., Human and Animal)
Isolated hepatocytes are considered a gold standard for in vitro metabolic studies as they retain the comprehensive enzymatic and transporter machinery of the native liver, including both phase I and phase II drug-metabolizing enzymes and their necessary cofactors. mdpi.com In the context of diclofenac, hepatocytes have been instrumental in elucidating its complex biotransformation pathways. The metabolism of diclofenac in the liver primarily involves two major routes: hydroxylation mediated by cytochrome P450 (CYP) enzymes and direct glucuronidation of the carboxylic acid group by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov
The formation of 4-hydroxy diclofenac is a principal phase I metabolic step, predominantly catalyzed by the CYP2C9 enzyme. nih.gov This hydroxylated metabolite can then undergo a phase II conjugation reaction to form this compound. Alternatively, diclofenac can first be glucuronidated to form diclofenac acyl glucuronide, which is then hydroxylated by CYP2C8 to yield this compound. researchgate.net Therefore, the formation of this secondary metabolite can occur via two distinct pathways in vivo. researchgate.net
Studies using cryopreserved human hepatocytes have been crucial in evaluating the metabolic stability and potential toxicity of diclofenac and its analogs. nih.govacs.org Research comparing different in vitro systems has shown that primary human hepatocytes favor the hydroxylation route in diclofenac metabolism. researchgate.net
Significant species differences exist in the glucuronidation of diclofenac, which impacts the metabolic profile. Studies on primary rat hepatocytes have also demonstrated the formation of diclofenac 1-O-β-acyl glucuronide. nih.gov Research in mice has highlighted the critical role of efflux transporters in the liver, such as Multidrug Resistance-Associated Protein 2 (Mrp2) and Breast Cancer Resistance Protein (Bcrp), in the biliary excretion of diclofenac's hydroxylated and glucuronidated metabolites. nih.gov A comparative study using liver microsomes demonstrated substantial variability in the rate of diclofenac glucuronidation across different species, with UGT2B7 being the primary isoform responsible in humans. mdpi.com
Below is a data table summarizing the comparative glucuronidation rates of diclofenac in liver microsomes from various species.
| Species | Glucuronidation Rate (nmol/min/mg protein) | Key UGT Isoform(s) Implicated |
|---|---|---|
| Human | 1.082 | UGT2B7 mdpi.com |
| Monkey (Cynomolgus) | Data indicates activity, specific rate varies | Not specified |
| Dog (Beagle) | Data indicates activity, specific rate varies | Not specified |
| Rat (Sprague-Dawley) | Data indicates lower activity compared to humans | UGT2B1 nih.gov |
| Mouse (CD-1) | Data indicates activity, specific rate varies | Not specified |
Use of Specific Cell Lines for Glucuronide Research (e.g., HepaRG cells, HEK-293 cells expressing transporters)
While primary hepatocytes are a benchmark, their limited availability and inter-donor variability have led to the use of specific, immortalized cell lines for glucuronide research. researchgate.net
HepaRG Cells: The HepaRG cell line, derived from a human liver progenitor cell, is highly valued because it can be differentiated into a co-culture of hepatocyte-like and biliary epithelial-like cells. nih.gov These differentiated HepaRG cells offer a practical and reproducible model system, maintaining stable expression of key CYP enzymes, UGTs, and transporters for extended periods in culture. researchgate.net In studies of diclofenac metabolism, a notable difference was observed between HepaRG cells and primary human hepatocytes. The level of diclofenac acyl glucuronide was found to be high in HepaRG cell suspensions, whereas it was absent in suspensions of human hepatocytes under the same conditions, which predominantly favored the hydroxylation pathway. researchgate.net This suggests that while HepaRG cells are a robust tool, the metabolic routes they prioritize can differ from primary cells, a factor that must be considered when interpreting data. researchgate.netnih.gov
HEK-293 Cells Expressing Transporters: Human Embryonic Kidney 293 (HEK-293) cells are another critical tool, particularly for mechanistic investigations of specific proteins. These cells have low endogenous expression of metabolic enzymes and transporters, making them an ideal "blank slate" for overexpressing a single, specific protein of interest, such as a drug transporter.
Chemical Synthesis of this compound and Its Isomers for Research Standards
The availability of substantial quantities of pure, well-characterized metabolite standards is essential for conducting definitive in vitro mechanistic and toxicological studies. nih.govresearchgate.net Chemical synthesis provides a reliable source for these standards, including this compound and its isomers, overcoming the challenges of isolating them from biological matrices.
The synthesis of diclofenac metabolites is a multi-step process. Key steps in the synthesis of the hydroxylated parent structures involve high-yielding Ullmann couplings to generate the core diarylamine structure. nih.govresearchgate.net For the creation of the acyl glucuronide itself, a common and effective method is the Mitsunobu reaction. nih.govresearchgate.net This procedure typically involves reacting the free acid of diclofenac (or its hydroxylated analog) with a protected glucuronate derivative, such as allyl glucuronate, followed by a palladium-catalyzed deprotection step to yield the final acyl glucuronide. nih.govresearchgate.net Through such synthetic routes, this important metabolite has been made available in a pure form and in sufficient quantities for detailed research. nih.govresearchgate.net
Furthermore, to support analytical method development and validation, particularly for quantification by mass spectrometry, stable isotope-labeled standards are often required. The synthesis of compounds like 4-Hydroxy-Diclofenac-d4 Acyl Glucuronide, where four hydrogen atoms are replaced with deuterium, provides an ideal internal standard for such applications. clearsynth.com These synthesized standards are critical for establishing traceability and ensuring accuracy in quality control applications during drug development. clearsynth.comaxios-research.com
In Vivo Disposition Mechanisms in Non Clinical Models
Animal Models for Investigating Metabolic Pathways (e.g., Rodents, Dogs)
Various animal models are utilized to investigate the pharmacokinetics and metabolic fate of Diclofenac (B195802) and its metabolites. mdpi.com The choice of model is crucial, as significant species differences exist in the primary routes of Diclofenac metabolism. nih.gov
In rats and dogs, the formation of acyl glucuronides is a predominant metabolic pathway. nih.gov Studies indicate that in rats, the acyl glucuronide (AG) pathway accounts for approximately 50% of Diclofenac elimination, while in dogs, this pathway is even more significant, representing over 80-90% of elimination. nih.gov This contrasts with humans, where 4'-hydroxylation is the more dominant route. nih.gov Consequently, rats and dogs are highly relevant models for studying the disposition of acyl glucuronide metabolites. mdpi.comnih.gov
Mice, including specific strains like the C57BL/6J and genetically modified models, are also frequently used. nih.govresearchgate.net For instance, studies using mice lacking specific efflux transporters (knockout mice) have been pivotal in identifying the proteins responsible for the clearance of Diclofenac acyl glucuronide. nih.govnih.gov Furthermore, liver-humanized FRG® KO mice have been developed to better replicate human-specific clearance patterns that are not observed in standard mouse models. yecuris.com
The table below summarizes the key animal models and their relevance in studying Diclofenac Acyl Glucuronide metabolism.
| Animal Model | Primary Metabolic Pathway of Diclofenac | Relevance for Acyl Glucuronide Studies |
| Rat | Acyl Glucuronidation (~50%) nih.gov | High relevance; significant biliary excretion of acyl glucuronides. nih.govclinpgx.orgnih.gov |
| Dog | Acyl Glucuronidation (>80-90%) nih.gov | Very high relevance due to the predominance of this pathway. mdpi.comnih.gov |
| Mouse | Extensive metabolism, including glucuronidation. nih.govresearchgate.net | High relevance, especially knockout models for transporter studies. nih.govnih.govresearchgate.net |
Excretion Pathways and Mechanisms
Once formed, primarily in the liver, 4-Hydroxy Diclofenac Acyl Glucuronide is eliminated from the body via two principal routes: biliary and renal excretion. These pathways are mediated by specific transport proteins.
Biliary excretion is a major elimination route for Diclofenac metabolites, particularly in rats. nih.govresearchgate.net Following its generation in the liver, the acyl glucuronide is actively transported from hepatocytes into the bile. nih.gov This process is a critical step in the enterohepatic recirculation of Diclofenac, where the glucuronide excreted into the intestine can be hydrolyzed back to the parent compound. mdpi.com Studies in bile duct-cannulated mice have confirmed the presence of Diclofenac acyl glucuronide as a significant biliary metabolite. researchgate.net The transport into bile is an active process mediated by specific canalicular efflux pumps. nih.gov
While biliary excretion is dominant in some non-clinical species like rats, renal excretion also plays a role. researchgate.netresearchgate.net The disposition of Diclofenac acyl-β-d-glucuronide is mediated by several transporters located in the kidney. nih.gov These transporters are situated on both the basolateral and apical membranes of renal proximal tubular cells, facilitating the movement of the metabolite from the blood into the urine. nih.govnih.gov The process involves active tubular secretion, which is a more significant contributor to renal clearance than glomerular filtration, especially for highly protein-bound conjugates. nih.gov Candidate transporters in the kidney responsible for this process include OAT1, OAT2, OAT3, MRP2, BCRP, and OAT4. nih.gov
Role of ATP-Binding Cassette (ABC) Transporters in Disposition
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the efflux of xenobiotics and endogenous substances from cells, a process fueled by ATP hydrolysis. nih.gov Several ABC transporters are key to the disposition of this compound from the liver. nih.gov
The transport of this compound from the hepatocyte into the bile canaliculi is mediated by specific ABC transporters located on the apical (canalicular) membrane of the hepatocyte. frontiersin.org Key transporters identified in this process are the Breast Cancer Resistance Protein (Bcrp/ABCG2) and the Multidrug Resistance-associated Protein 2 (Mrp2/ABCC2). nih.govnih.govnih.gov
Studies in mice have shown that the absence of both Mrp2 and Bcrp leads to impaired biliary excretion of Diclofenac acyl glucuronides, resulting in elevated levels of the metabolite in the liver and plasma. nih.gov In vitro studies have confirmed that Diclofenac acyl-β-d-glucuronide is a substrate for both MRP2 and BCRP. nih.gov Mrp2 is also involved in the biliary excretion of the hydroxylated metabolites, 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. nih.gov
In addition to being excreted into bile, Diclofenac acyl glucuronide can be transported out of the hepatocyte across the basolateral membrane back into the sinusoidal blood. This sinusoidal efflux is largely dependent on the Multidrug Resistance-associated Protein 3 (Mrp3/ABCC3). nih.govfrontiersin.org This transporter facilitates the movement of the glucuronide conjugate from the liver back into the systemic circulation, from where it can be taken up by other organs, such as the kidney, for elimination. nih.govfrontiersin.org
Research using Mrp3 knockout mice demonstrated the importance of this transporter; its absence leads to altered disposition and can exacerbate intestinal injury, suggesting Mrp3 is a critical clearance mechanism from enterocytes as well. nih.govresearchgate.net In vitro transporter assays have confirmed that Diclofenac acyl-β-d-glucuronide is a substrate of MRP3. nih.gov
The following table details the kinetic parameters of various human transporters involved in the disposition of Diclofenac Acyl Glucuronide (DF-AG).
| Transporter | Location | Kₘ (µM) | Reference |
| MRP2 | Canalicular (Liver), Apical (Kidney) | 145 | nih.gov |
| BCRP | Canalicular (Liver), Apical (Kidney) | 152 | nih.gov |
| MRP3 | Basolateral (Liver) | 196 | nih.gov |
| OAT1 | Basolateral (Kidney) | 60.2 | nih.gov |
| OAT2 | Basolateral (Kidney & Liver) | 8.6 | nih.gov |
| OAT3 | Basolateral (Kidney) | 112 | nih.gov |
| OAT4 | Apical (Kidney) | 103.9 | nih.gov |
| OATP1B1 | Basolateral (Liver) | 34 | nih.gov |
| OATP2B1 | Basolateral (Liver) | 105 | nih.gov |
Investigation in Transporter Knockout Animal Models
The disposition of diclofenac and its metabolites, including this compound, is significantly influenced by the activity of various efflux transporters located in the liver and other tissues. Studies utilizing transporter knockout animal models have been instrumental in elucidating the specific roles of these proteins in the in vivo handling of diclofenac acyl glucuronides.
Research on mice lacking Multidrug Resistance Protein 2 (Mrp2/Abcc2) and Breast Cancer Resistance Protein (Bcrp/Abcg2) has demonstrated the critical function of these transporters in the biliary excretion of diclofenac metabolites. nih.gov The absence of Mrp2 and Bcrp, which are situated on the canalicular membrane of hepatocytes, results in impaired biliary clearance of acyl glucuronides. nih.gov This impairment leads to a subsequent elevation of diclofenac acyl glucuronide levels in both the liver and plasma. nih.gov Specifically, the loss of both Mrp2 and Bcrp in mice leads to highly increased plasma concentrations of diclofenac acyl glucuronide following either oral or intravenous administration. nih.gov Furthermore, Mrp2 is also responsible for the biliary excretion of hydroxylated metabolites such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac. nih.gov In a related study, mutant Wistar rats that lack the Mrp2 transporter showed resistance to intestinal injury following diclofenac administration, highlighting the transporter's role in the enterohepatic circulation of reactive metabolites. nih.gov
The role of Multidrug Resistance Protein 3 (Mrp3/Abcc3) has also been investigated. Mrp3 is a basolateral transporter involved in the efflux of glucuronide conjugates from the liver into the bloodstream. nih.govresearchgate.net Studies show that this sinusoidal efflux of diclofenac acyl glucuronide is largely dependent on Mrp3. nih.gov This was confirmed in Mrp3-null mice, where average plasma levels of diclofenac-1-O-acyl glucuronide were found to be over 80% lower compared to wild-type mice after an intravenous dose of diclofenac. researchgate.net Interestingly, despite the significant reduction in plasma levels, there were no significant differences in the hepatic concentrations of diclofenac metabolites between the knockout and wild-type mice. researchgate.net Toxicodynamic studies in Mrp3 knockout mice also revealed that these animals developed more significant intestinal damage compared to their wild-type counterparts, suggesting that Mrp3 plays a part in modulating diclofenac-related toxicity. nih.gov
Collectively, these findings illustrate a coordinated system of transporters managing the disposition of diclofenac acyl glucuronides. Hepatic diclofenac acyl glucuronide can be transported into the bile by MRP2 and BCRP or effluxed into the blood via MRP3. nih.gov Disruptions in this network, as demonstrated in knockout models, can significantly alter the systemic and local exposure to these reactive metabolites.
Table 1: Impact of Transporter Knockout on Diclofenac Acyl Glucuronide (DG) Disposition in Rodents This table is interactive. You can sort and filter the data.
| Animal Model | Knockout Transporter(s) | Key Findings on DG Disposition | Reference(s) |
|---|---|---|---|
| Mouse | Mrp2 (Abcc2) & Bcrp (Abcg2) | Impaired biliary excretion of acyl glucuronides. | nih.gov |
| Mouse | Mrp2 (Abcc2) & Bcrp (Abcg2) | Highly increased plasma levels of DG. | nih.gov |
| Mouse | Mrp2 (Abcc2) & Bcrp (Abcg2) | Elevated liver levels of DG. | nih.gov |
| Mouse | Mrp3 (Abcc3) | Sinusoidal efflux of DG from liver to blood is largely dependent on Mrp3. | nih.gov |
| Mouse | Mrp3 (Abcc3) | Average plasma levels of DG were over 80% lower than in wild-type mice. | researchgate.net |
| Mouse | Mrp3 (Abcc3) | No significant differences in hepatic concentrations of diclofenac metabolites. | researchgate.net |
Species Differences in Formation and Disposition Mechanisms
Significant species differences exist in the formation and disposition of diclofenac and its metabolites, including this compound. These variations are observed in both the rate of metabolism and the primary routes of excretion.
The formation of diclofenac acyl glucuronide is primarily catalyzed by the UGT2B7 isozyme of the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme family. mdpi.comnih.gov However, the rate of this glucuronidation reaction varies substantially across different species. mdpi.com In vitro studies using liver microsomes have compared the kinetics of diclofenac glucuronidation among humans, monkeys, dogs, rats, and mice. mdpi.comnih.gov The results revealed that the metabolic rate in rat liver microsomes was significantly lower than in the other species tested. mdpi.com The maximum reaction velocity (Vmax) showed an 8.7-fold difference across species, with rats having the lowest rate (0.83 ± 0.04 nmol/min/mg) and mice having the highest (7.22 ± 0.28 nmol/min/mg). mdpi.comnih.gov The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, also showed a 5.1-fold difference. mdpi.comnih.gov These kinetic differences suggest that extrapolating metabolic data from rats to humans could be misleading, as the higher formation rate in humans might lead to greater exposure to the reactive acyl glucuronide metabolite. mdpi.com
Table 2: Kinetic Parameters of Diclofenac Glucuronidation in Liver Microsomes of Different Species This table is interactive. You can sort and filter the data.
| Species | Vmax (nmol/min/mg) | Km (μM) | Reference(s) |
|---|---|---|---|
| Rat | 0.83 ± 0.04 | 24.03 ± 4.26 | mdpi.comnih.gov |
| Monkey | 3.88 ± 0.15 | 17.90 ± 2.59 | mdpi.comnih.gov |
| Dog | 5.05 ± 0.42 | 41.45 ± 10.21 | mdpi.comnih.gov |
| Human | 6.66 ± 0.33 | 59.5 ± 7.79 | mdpi.comnih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4'-Hydroxy Diclofenac |
| This compound |
| 5-Hydroxydiclofenac |
| Diclofenac |
| Diclofenac Acyl Glucuronide |
| Diclofenac-1-O-acyl glucuronide |
Chemical Stability and Degradation Kinetics of 4 Hydroxy Diclofenac Acyl Glucuronide
The chemical stability of acyl glucuronides is a critical factor influencing their biological activity and potential for toxicity. These metabolites are known to be reactive esters that can undergo several degradation and rearrangement reactions under physiological conditions. While specific research focusing exclusively on 4-Hydroxy Diclofenac (B195802) Acyl Glucuronide is limited, the principles governing its stability can be inferred from studies on its parent compound, diclofenac acyl glucuronide (DF-AG), and the general behavior of this class of metabolites.
Stereochemical Considerations in 4 Hydroxy Diclofenac Acyl Glucuronide Research
Chirality of the Diclofenac (B195802) Moiety and its Impact on Glucuronidation Stereoselectivity
Diclofenac itself is an achiral molecule. However, due to the presence of bulky ortho substituents on the aniline (B41778) ring, rotation around the C-N-C bond connecting the two phenyl rings is significantly restricted. This restricted rotation gives rise to a form of axial chirality known as atropisomerism, where the molecule can exist as two stable, non-superimposable conformational enantiomers (atropisomers). Although not a traditional chiral center, this axial chirality means that the 4'-hydroxylated metabolite, 4'-hydroxydiclofenac (B1664172), also exists as a pair of enantiomers.
The enzymatic glucuronidation process, catalyzed predominantly by UDP-glucuronosyltransferases (UGTs) such as UGT2B7, is known to be stereoselective. nih.govmdpi.com This means that the UGT enzymes can differentiate between the atropisomers of 4'-hydroxydiclofenac. This stereoselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially accommodates one atropisomer over the other. Consequently, the rate of glucuronidation can differ significantly for the two enantiomers of 4'-hydroxydiclofenac, leading to an enrichment of one diastereomeric form of the final glucuronide conjugate.
Diastereomeric Forms of the Acyl Glucuronide Conjugate
The conjugation of the chiral 4'-hydroxydiclofenac atropisomers with the naturally occurring and chirally pure D-glucuronic acid results in the formation of two diastereomeric 4-hydroxy diclofenac acyl glucuronide conjugates. These diastereomers possess the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.
These diastereomers can be designated based on the configuration of the atropisomeric axis of the 4'-hydroxydiclofenac moiety and the defined stereochemistry of the glucuronic acid. Due to their different spatial arrangements, these diastereomers exhibit distinct physicochemical properties, which can influence their biological behavior, including their interaction with enzymes and transporters, as well as their analytical separation. Techniques such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are essential for the separation and quantification of these individual diastereomers. nih.govhplc.eunih.gov
Stereoselective Formation and Metabolic Fate of Glucuronide Isomers
The formation of this compound diastereomers is a stereoselective process, largely governed by the substrate preference of the UGT enzymes involved. Research on other chiral NSAIDs has demonstrated that UGT isoforms can exhibit significant stereoselectivity, leading to the preferential formation of one glucuronide diastereomer over the other. nih.gov For instance, studies with other drugs have shown that specific UGTs, like UGT1A9 and UGT2B15, can stereoselectively form one enantiomeric glucuronide over the other. nih.gov While direct quantitative data on the stereoselective formation of this compound isomers is not extensively detailed in currently available literature, the established principles of stereoselective drug metabolism strongly suggest that such a preference exists.
Advanced Research Perspectives and Future Directions
Application of Computational Modeling and Molecular Dynamics Simulations
Computational techniques are proving indispensable for exploring the molecular-level details of 4-Hydroxy Diclofenac (B195802) Acyl Glucuronide's behavior. These in silico methods offer a powerful complement to traditional experimental approaches, enabling detailed investigation of enzymatic processes and chemical stability.
The formation of 4-Hydroxy Diclofenac Acyl Glucuronide is a highly specific enzymatic process, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). Computational modeling plays a crucial role in understanding how these enzymes recognize and bind to their substrates, thereby determining the site and efficiency of glucuronidation.
Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the 4-hydroxy diclofenac metabolite and the active site of UGT enzymes, particularly UGT2B7, which is a major isoform involved in diclofenac glucuronidation. nih.gov These simulations can predict the most favorable binding poses and the non-covalent interactions that stabilize the enzyme-substrate complex.
A key challenge in drug metabolism is predicting the regioselectivity of conjugation reactions, i.e., which functional group in a molecule will be modified. Quantum mechanical simulations and machine learning models are being developed to predict the sites of metabolism for various enzymes, including UGTs. optibrium.com By calculating the reactivity of different sites within the 4-hydroxy diclofenac molecule, these models can help predict that the carboxylic acid group is the primary site for glucuronidation, leading to the formation of the acyl glucuronide. optibrium.com These predictive tools are vital in early drug development to anticipate metabolic pathways and potential liabilities. optibrium.com
Table 1: Key UGT Isoforms in Diclofenac Metabolism
| UGT Isoform | Role in Diclofenac Glucuronidation | Key Findings from Research |
|---|---|---|
| UGT2B7 | Major isoform responsible for the glucuronidation of diclofenac in the liver. nih.gov | Studies have shown that the UGT2B7*2 genetic variant has a significantly lower intrinsic clearance for diclofenac glucuronidation compared to the wild-type enzyme. nih.govresearchgate.net |
| UGT2B17 | Plays a significant role in the intestinal metabolism of diclofenac. nih.govbohrium.com | Genetic deletions of UGT2B17, which are common in some populations, can lead to higher systemic exposure to diclofenac. nih.govbohrium.com |
| Other UGTs | UGT1A3, 1A6, 1A7, 1A9, 1A10, 2B4, 2B10, and 2B17 show some activity towards diclofenac, but significantly less than UGT2B7. nih.gov | UGT1A1, 1A4, and 1A8 show little to no activity in diclofenac glucuronidation. nih.gov |
A critical aspect of this compound's chemistry is its inherent instability, leading to intramolecular rearrangement (acyl migration) and cleavage (hydrolysis). Density Functional Theory (DFT) has emerged as a powerful tool to model these reaction mechanisms at a quantum-chemical level. acs.org
DFT calculations can be used to map the potential energy surface of the acyl migration process, identifying the transition states and intermediates involved. This allows for the calculation of activation energies, which are crucial for understanding the kinetics of the rearrangement. acs.org For acyl glucuronides, the migration of the acyl group from the 1-β-O-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety is a key pathway leading to the formation of reactive isomers. These isomers can then covalently bind to proteins.
Similarly, DFT can model the hydrolysis of the ester bond in this compound, providing insights into its degradation back to 4-hydroxy diclofenac. By comparing the calculated energy barriers for acyl migration and hydrolysis, researchers can predict which pathway is more favorable under physiological conditions. acs.org These computational studies, often performed on model compounds like ibufenac (B14817) acyl glucuronide, provide a mechanistic framework that is broadly applicable to other acyl glucuronides, including that of 4-hydroxy diclofenac. acs.org
Novel Analytical Methodologies for Complex Acyl Glucuronide Metabolites
The inherent instability and complex isomerization of this compound present significant analytical challenges. Consequently, the development of novel and robust analytical methods is crucial for its accurate detection, characterization, and quantification in biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of diclofenac and its metabolites. nih.govijpsonline.comubbcluj.ro Advanced LC-MS/MS methods have been developed for the simultaneous determination of diclofenac, its hydroxylated metabolites, and the acyl glucuronide in various biological samples. nih.gov These methods often employ high-resolution mass spectrometry (e.g., Orbitrap) for accurate mass measurements, which aids in the confident identification of metabolites. nih.gov A significant challenge is preventing the ex vivo degradation and rearrangement of the acyl glucuronide during sample collection, storage, and analysis. researchgate.net This often requires immediate sample stabilization, for instance, by acidification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of acyl glucuronide metabolites and their degradation products. acs.orgnih.govhyphadiscovery.com 1H NMR can be used to monitor the degradation kinetics of acyl glucuronides in real-time by observing the disappearance of the anomeric proton signal of the initial 1-β-isomer. nih.govnih.gov This allows for the determination of the half-life of the compound and helps to distinguish between the pathways of acyl migration and hydrolysis. nih.gov The use of high-field NMR instruments and cryoprobe technology enables the analysis of very small amounts of purified metabolites. hyphadiscovery.com
More recently, innovative high-throughput screening assays have been developed to assess the stability of acyl glucuronides. One such method involves incubating the metabolite in the presence of ¹⁸O-labeled water and monitoring the incorporation of the heavy isotope by LC-MS. nih.gov The rate of ¹⁸O incorporation correlates with the lability of the acyl glucuronide, providing a rapid screen for potential reactivity without the need for chromatographic separation of isomers. nih.gov Furthermore, mass spectrometry imaging (MSI) techniques, such as nanospray desorption electrospray ionization (nano-DESI), are being used to visualize the distribution of diclofenac and its metabolites, including the acyl glucuronide, within tissue sections, offering valuable spatial information. chemrxiv.org
Table 2: Advanced Analytical Techniques for this compound
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Quantification and identification in biological fluids. nih.govijpsonline.comubbcluj.ro | High sensitivity and specificity; allows for simultaneous analysis of multiple metabolites. nih.gov |
| High-Resolution MS (e.g., Orbitrap) | Accurate mass measurement for unambiguous identification. nih.gov | Provides high confidence in structural assignments of metabolites and their adducts. |
| NMR Spectroscopy | Definitive structural elucidation and real-time monitoring of degradation kinetics. acs.orgnih.govhyphadiscovery.comnih.gov | Provides detailed structural information and distinguishes between isomers and degradation pathways. nih.gov |
| ¹⁸O-Labeling with LC-MS | High-throughput assessment of acyl glucuronide stability. nih.gov | Rapid screening method for reactivity without the need for isomer separation. nih.gov |
| Mass Spectrometry Imaging (MSI) | Visualization of metabolite distribution in tissues. chemrxiv.org | Provides spatial context to metabolic processes within organs. chemrxiv.org |
Integrated Omics Approaches (e.g., Metabolomics, Proteomics) for Comprehensive Metabolic Profiling
To gain a holistic understanding of the biological impact of this compound, researchers are increasingly turning to integrated 'omics' approaches. By combining metabolomics and proteomics, it is possible to create a more complete picture of the metabolic pathways involved and the downstream cellular responses.
Metabolomics, the large-scale study of small molecules, can be used to profile the metabolic changes that occur in a biological system following exposure to diclofenac. acs.orgethz.chnih.gov Untargeted metabolomics approaches can identify a wide range of endogenous metabolites that are altered, potentially revealing perturbed metabolic pathways. For example, studies have shown that diclofenac can affect prostaglandin (B15479496) synthesis and other lipid metabolism pathways. acs.org This comprehensive profiling can provide valuable insights into the on-target and off-target effects of the drug and its metabolites.
Proteomics focuses on the large-scale analysis of proteins. In the context of this compound, a key application of proteomics is the identification and characterization of protein adducts. nih.govnih.govresearchgate.net Due to its reactive nature, the acyl glucuronide and its isomers can covalently bind to cellular proteins, a process implicated in drug-induced toxicity. nih.gov Proteomic techniques, particularly those based on mass spectrometry, can identify the specific proteins that are modified and even pinpoint the exact amino acid residues to which the metabolite is attached. nih.govresearchgate.net For instance, studies have identified covalent adducts of diclofenac to human serum albumin in patients treated with the drug. nih.gov
By integrating metabolomic and proteomic data, researchers can link the formation of specific metabolites like this compound to changes in protein expression and the formation of protein adducts. This integrated approach is being applied in advanced in vitro models, such as 3D liver microphysiological systems, to assess diclofenac biotransformation and toxicity in a more physiologically relevant context. nih.govnih.govresearchgate.net This allows for the identification of potential biomarkers of toxicity and a more comprehensive risk assessment. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are commonly employed to quantify and localize 4-hydroxy diclofenac acyl glucuronide in tissues?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and ability to distinguish isomeric metabolites (e.g., 4ʹ-hydroxy vs. 5-hydroxy diclofenac) via diagnostic fragments or neutral loss of 176 m/z (glucuronic acid moiety) . For spatial localization, nanospray desorption electrospray ionization mass spectrometry imaging (nano-DESI-MSI) enables label-free, high-resolution imaging in tissues, revealing compartment-specific distributions (e.g., medulla vs. cortex in kidneys) . Cyclic ion mobility spectrometry (cIMS) coupled with MS can resolve isomeric glucuronides by leveraging collision cross-section (CCS) differences .
Q. Which enzymatic pathways are responsible for the formation of this compound?
- Methodological Answer : 4-Hydroxy diclofenac is generated via cytochrome P450 (CYP2C9)-mediated oxidation of diclofenac, while its subsequent glucuronidation is catalyzed by uridine diphosphate glucuronosyl transferases (UGTs, primarily UGT2B7). The acyl glucuronide metabolite undergoes pH-dependent intramolecular rearrangement, forming reactive isomers capable of covalent protein adduction . Experimental validation requires microsomal incubations with selective CYP/UGT inhibitors and isotopic labeling to track metabolic flux .
Q. How does the chemical reactivity of acyl glucuronides contribute to toxicity?
- Methodological Answer : The labile ester bond in acyl glucuronides facilitates hydrolysis, acyl migration, and protein adduction via exposed keto groups. Covalent binding to serum albumin (e.g., Lys159/Lys199 residues) or hepatic proteins triggers immune-mediated toxicity or direct cell injury. In vitro studies using radiolabeled diclofenac, immunoblotting for adducts, and competitive inhibition with glutathione quantify adduction kinetics . In vivo, transgenic mouse models (e.g., MRP2/MRP3 knockouts) link transporter-dependent accumulation of reactive metabolites to hepatotoxicity .
Advanced Research Questions
Q. How do discrepancies between in vitro microsomal data and in vivo clearance impact extrapolation of diclofenac metabolism?
- Methodological Answer : Human liver microsomes (HLMs) underestimate hepatic clearance due to overlooked oxidative metabolism of diclofenac acyl glucuronide itself. CYP2C8 catalyzes 4ʹ-hydroxylation of the glucuronide conjugate, a pathway absent in standard microsomal assays. Accurate extrapolation requires dual consideration of oxidative and conjugative pathways, validated via LC-MS/MS quantification of sequential metabolites in bile/urine . Species differences (e.g., rats vs. humans) further complicate predictions, necessitating physiologically based pharmacokinetic (PBPK) modeling .
Q. What novel imaging techniques address the challenge of localizing reactive metabolites in tissues?
- Methodological Answer : Nano-DESI-MSI in selected ion monitoring (SIM) mode enhances sensitivity for low-abundance metabolites, enabling semi-quantitative mapping of this compound in discrete tissue regions (e.g., renal medulla). This technique avoids artifacts from tissue homogenization and aligns metabolite distributions with enzyme localization (e.g., UGTs in hepatocytes) . Complementary use of MALDI-MS with derivatization (e.g., Girard’s reagent) stabilizes labile glucuronides for imaging .
Q. How do kinetic models explain the degradation pathways of acyl glucuronides?
- Methodological Answer : Full kinetic modeling integrates rate constants for hydrolysis, acyl migration (α/β-anomer interconversion), and protein adduction. For example, (R)- and (S)-isomers of mycophenolic acid glucuronides exhibit divergent degradation rates due to steric effects on transition-state conformations. Computational tools (e.g., density functional theory) predict electrophilicity indices (ELUMO) to rank reactivity, validated by NMR-based time-course studies . Such models inform structure-toxicity relationships for acyl glucuronide analogs .
Q. Which transporters influence the hepatobiliary excretion and toxicity of diclofenac acyl glucuronide?
- Methodological Answer : MRP2 (ABCC2) mediates canalicular excretion of the glucuronide into bile, while MRP3 (ABCC3) facilitates sinusoidal efflux into blood. Transporter knockout mice show elevated plasma and hepatic glucuronide levels, correlating with mild hepatotoxicity. Competitive inhibition assays using probe substrates (e.g., estradiol-17β-glucuronide for MRP3) and vesicular transport studies quantify transporter affinity . Clinical relevance is inferred from pharmacogenetic studies linking MRP2 polymorphisms to diclofenac-induced liver injury .
Q. How does covalent protein binding by acyl glucuronides correlate with tissue-specific toxicity?
- Methodological Answer : Tissue-specific adduction is driven by local pH, protein abundance, and metabolite concentration. For instance, alkaline biliary pH accelerates glucuronide rearrangement, increasing adduct formation in bile duct epithelia. Proteomic profiling (e.g., immunoaffinity capture coupled with LC-MS/MS) identifies adducted proteins (e.g., albumin, tubulin) in target organs. Comparative studies in rats and humans reveal species-specific adduction patterns, necessitating cross-validation in humanized liver models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
